molecular formula C8H16O4 B14277054 1,3-Propanediol, 2-[(tetrahydro-2H-pyran-2-yl)oxy]- CAS No. 150196-31-9

1,3-Propanediol, 2-[(tetrahydro-2H-pyran-2-yl)oxy]-

Cat. No.: B14277054
CAS No.: 150196-31-9
M. Wt: 176.21 g/mol
InChI Key: MAFDEANKQYPHFZ-UHFFFAOYSA-N
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Description

1,3-Propanediol, 2-[(tetrahydro-2H-pyran-2-yl)oxy]- is a chemical compound with the molecular formula C8H16O4 It is characterized by the presence of a tetrahydro-2H-pyran-2-yloxy group attached to a 1,3-propanediol backbone

Preparation Methods

The synthesis of 1,3-Propanediol, 2-[(tetrahydro-2H-pyran-2-yl)oxy]- typically involves the reaction of 1,3-propanediol with tetrahydro-2H-pyran-2-ol in the presence of an acid catalyst. The reaction conditions often include refluxing the reactants in an appropriate solvent such as methanol or dichloromethane. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

1,3-Propanediol, 2-[(tetrahydro-2H-pyran-2-yl)oxy]- undergoes various chemical reactions, including:

Scientific Research Applications

1,3-Propanediol, 2-[(tetrahydro-2H-pyran-2-yl)oxy]- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-Propanediol, 2-[(tetrahydro-2H-pyran-2-yl)oxy]- involves its ability to act as a protecting group for alcohols. The tetrahydro-2H-pyran-2-yloxy group can be introduced to protect hydroxyl groups during chemical reactions and later removed under acidic conditions. This property makes it valuable in multi-step synthesis processes where selective protection and deprotection of functional groups are required .

Comparison with Similar Compounds

Similar compounds to 1,3-Propanediol, 2-[(tetrahydro-2H-pyran-2-yl)oxy]- include:

Properties

IUPAC Name

2-(oxan-2-yloxy)propane-1,3-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O4/c9-5-7(6-10)12-8-3-1-2-4-11-8/h7-10H,1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAFDEANKQYPHFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)OC(CO)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40469470
Record name 1,3-Propanediol, 2-[(tetrahydro-2H-pyran-2-yl)oxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40469470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150196-31-9
Record name 1,3-Propanediol, 2-[(tetrahydro-2H-pyran-2-yl)oxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40469470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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